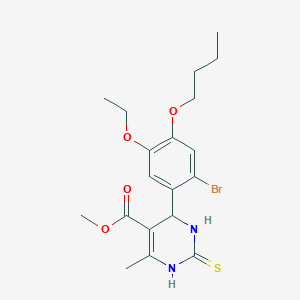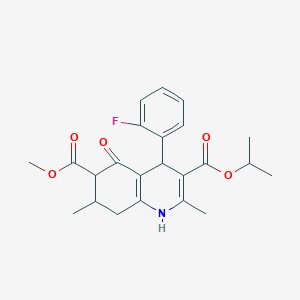![molecular formula C17H17Cl2N3O4S B4138131 1-[(3,4-dichlorophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine](/img/structure/B4138131.png)
1-[(3,4-dichlorophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine
描述
1-[(3,4-dichlorophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine (known as DIDS) is a chemical compound that has been widely used in scientific research. DIDS is a small molecule that can selectively inhibit different ion channels, transporters, and enzymes.
作用机制
DIDS exerts its inhibitory effect by binding to the ion channels, transporters, and enzymes. The binding of DIDS to the channels or transporters results in a conformational change that blocks the ion or substrate transport. DIDS also inhibits the activity of enzymes by binding to the active site and preventing the substrate from binding.
Biochemical and Physiological Effects:
The inhibitory effect of DIDS on ion channels, transporters, and enzymes has various biochemical and physiological effects. For example, inhibition of the CFTR channel by DIDS can lead to reduced chloride secretion in the airways, which is beneficial for the treatment of cystic fibrosis. Inhibition of the AE channel by DIDS can lead to changes in cell volume regulation and acid-base balance. Inhibition of the Kv channel by DIDS can lead to changes in cardiac and neuronal excitability. Inhibition of the NBC transporter by DIDS can lead to changes in intracellular pH and acid-base balance. Inhibition of the CA enzyme by DIDS can lead to changes in carbon dioxide transport and acid-base balance.
实验室实验的优点和局限性
DIDS has several advantages for lab experiments, including its high potency, selectivity, and commercial availability. DIDS is also stable and has a long shelf life. However, DIDS has some limitations, including its potential toxicity, non-specific effects, and off-target effects. Therefore, careful consideration should be given to the concentration and duration of DIDS treatment in lab experiments.
未来方向
DIDS has potential future applications in various fields, including drug discovery, disease treatment, and physiological research. One future direction is the development of novel DIDS analogs with improved potency and selectivity for specific ion channels, transporters, or enzymes. Another future direction is the use of DIDS as a tool to study the physiological role of ion channels, transporters, and enzymes in various tissues and organs. Additionally, DIDS can be used as a potential therapeutic agent for various diseases, such as cystic fibrosis, hypertension, and cancer.
Conclusion:
In conclusion, 1-[(3,4-dichlorophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine (DIDS) is a small molecule that has been widely used in scientific research. DIDS has various applications in ion channel and transporter function studies, cell volume regulation, and enzyme inhibition. DIDS exerts its inhibitory effect by binding to ion channels, transporters, and enzymes, resulting in various biochemical and physiological effects. DIDS has several advantages for lab experiments, but also has limitations that need to be considered. Finally, DIDS has potential future applications in drug discovery, disease treatment, and physiological research.
科学研究应用
DIDS has been used in various scientific research studies, including ion channel and transporter function studies, cell volume regulation, and enzyme inhibition. DIDS has been shown to selectively inhibit different ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the anion exchanger (AE) channel, and the voltage-gated potassium (Kv) channel. DIDS has also been used to study the function of transporters, such as the sodium-bicarbonate cotransporter (NBC), and the glucose transporter (GLUT). Furthermore, DIDS has been used to study the role of enzymes, such as carbonic anhydrase (CA), and phospholipase A2 (PLA2).
属性
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-4-(2-methyl-4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O4S/c1-12-10-13(22(23)24)2-5-17(12)20-6-8-21(9-7-20)27(25,26)14-3-4-15(18)16(19)11-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLQSKWUDYXBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(benzyloxy)phenyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4138067.png)
![2-({2-[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4138069.png)
![N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B4138072.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylacetamide](/img/structure/B4138080.png)


![2-(1-adamantyl)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4138090.png)
![N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4138098.png)
![1-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4138099.png)
![N-(4-fluorophenyl)-2-{[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4138117.png)
![2-({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B4138150.png)

![N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pentanamide](/img/structure/B4138156.png)